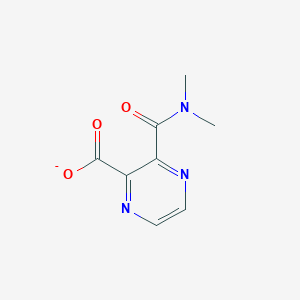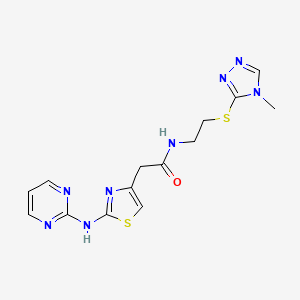
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a substituted phenyl ring
作用机制
Target of Action
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as metolachlor, is a chloroacetamide herbicide . It primarily targets enzymes such as acetohydroxyacid synthase (AHAS), acetolactate synthase (ALS), and hydroxyphenylpyruvate dioxygenase (HPPD) . These enzymes play crucial roles in the growth and development of plants, particularly in the synthesis of essential amino acids and lipids .
Mode of Action
Metolachlor interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the growth and development of the plant . It specifically inhibits early seedling growth, causing injury symptoms in susceptible species .
Biochemical Pathways
The primary biochemical pathway affected by metolachlor is the synthesis of essential amino acids and lipids . By inhibiting the enzymes involved in these pathways, metolachlor disrupts the normal metabolic processes of the plant. This leads to stunted growth and eventual death of the plant .
Pharmacokinetics
Metolachlor is applied to the soil and is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although metolachlor is more active in dry conditions than other chloroacetamide herbicides . The half-lives of metolachlor in plants and soil are approximately 5 and 13 days, respectively .
Result of Action
The primary result of metolachlor’s action is the inhibition of plant growth. It causes injury symptoms in susceptible species, including stunted growth and eventual death . Metolachlor is particularly effective against broadleaf weeds and certain grasses .
Action Environment
The efficacy and stability of metolachlor are influenced by environmental factors such as soil type, temperature, and moisture levels . It has been found to accumulate in both soil and water, resulting in potential environmental hazards . It is slowly degraded in the natural environment, with biodegradation being the principal method of dissipation .
生化分析
Biochemical Properties
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide plays a role in biochemical reactions, particularly in the biodegradation of certain herbicides .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role in acetochlor biodegradation. By facilitating the conversion of acetochlor to CMEPA, it indirectly influences cell function, particularly in microorganisms capable of degrading acetochlor .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the N-deethoxymethylase enzyme system. This system, composed of a cytochrome P450 oxygenase, a ferredoxin, and a reductase, is involved in the degradation of methyl tert-butyl ether .
Temporal Effects in Laboratory Settings
Its role in acetochlor biodegradation suggests that it may have long-term effects on cellular function, particularly in microorganisms capable of degrading acetochlor .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetochlor biodegradation. It interacts with the N-deethoxymethylase enzyme system, which catalyzes the conversion of acetochlor to CMEPA .
Transport and Distribution
Its role in acetochlor biodegradation suggests that it may be transported and distributed within microorganisms capable of degrading acetochlor .
Subcellular Localization
Given its role in acetochlor biodegradation, it may be localized within the cytoplasm of microorganisms capable of degrading acetochlor, where the N-deethoxymethylase enzyme system is likely to be located .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-ethyl-6-methylaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-methylbenzoyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the addition of reagents and maintain reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
相似化合物的比较
Similar Compounds
N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-ethyl-6-methylphenyl)propionamide: Similar structure with a propionamide group.
N-(2-ethyl-6-methylphenyl)butyramide: Similar structure with a butyramide group.
Uniqueness
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-5-6-13(3)16(14)18-17(19)15-10-8-12(2)9-11-15/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIXPRIEOUSYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2830870.png)
![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2830872.png)

![4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2830877.png)
